molecular formula C15H13ClN4 B5825104 2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole

2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole

Cat. No.: B5825104
M. Wt: 284.74 g/mol
InChI Key: CRGZVSWLAZQFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 4-chlorophenylmethyl group and a 2-methylphenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzyl chloride with 2-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to yield the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or other derivatives.

    Substitution: The chlorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Similar structure but lacks the chlorophenyl and methylphenyl substitutions.

    2-(2-Methylphenyl)-2H-tetrazole: Similar but without the chlorophenylmethyl group.

    4-Chlorophenyl-1H-tetrazole: Lacks the 2-methylphenyl group.

Uniqueness

2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups can enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c1-11-4-2-3-5-14(11)15-17-19-20(18-15)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGZVSWLAZQFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.